4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of bromodomain and extraterminal (BET) proteins, which play crucial roles in gene regulation and cancer progression. The specific structure of this compound suggests it may exhibit unique biological activities, making it a candidate for further pharmacological exploration.
The compound is synthesized through various chemical methodologies that involve the modification of existing pyrimidoindole frameworks. Research articles and patents document the synthesis and evaluation of similar compounds, providing insights into the methods employed and their biological evaluations .
This compound can be classified as:
The synthesis of 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole typically involves multi-step organic reactions. Key steps may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole can be expressed as . The compound features:
Key structural data includes:
The compound's chemical reactivity can be explored through various reactions such as:
Understanding these reactions aids in predicting potential metabolic pathways and interactions within biological systems. Reaction conditions such as pH and temperature significantly influence these processes .
The mechanism of action for 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole primarily involves its interaction with BET proteins. These proteins facilitate the transcription of oncogenes by binding acetylated lysines on histones.
Experimental studies have shown that similar compounds exhibit low nanomolar potencies against BET proteins in various cancer models .
The primary applications for 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole include:
The chemical entity 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole (CAS Registry Number: 1627721-56-5) represents an emerging class of heterocyclic small molecules designed to target bromodomain and extra-terminal domain (BET) family proteins through structural mimicry of acetylated lysine residues. This compound integrates a pyrimido[4,5-b]indole scaffold—a tricyclic nitrogen-rich aromatic system—with a 3,5-dimethylisoxazole moiety, positioning it within the broader landscape of epigenetic therapeutics targeting chromatin reader domains [3] [7] [10]. The molecular architecture strategically combines key pharmacophoric elements observed in classical BET inhibitors: The isoxazole ring serves as an acetyl-lysine bioisostere capable of engaging the conserved asparagine residue (Asn140 in Bromodomain containing 4, BD1) within the bromodomain binding pocket, while the chlorinated pyrimidoindole core provides planar rigidity for enhanced chromatin affinity and selectivity [1] [9].
Table 1: Structural and Chemical Identifiers of 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole
Property | Value |
---|---|
Systematic Name | 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole |
CAS Registry Number | 1627721-56-5 |
Molecular Formula | C₁₆H₁₃ClN₄O₂ |
Molecular Weight | 328.75 g/mol |
Core Structural Motifs | Pyrimidoindole, 3,5-dimethylisoxazole |
This hybrid structure diverges from first-generation BET inhibitors such as thienotriazolodiazepines (e.g., JQ1) or dihydropyridopyrimidines by exploiting the pyrimidoindole scaffold's DNA-intercalating potential, which may confer additional chromatin-modifying capabilities beyond bromodomain occupancy [9]. Computational analyses suggest the methoxy and chloro substituents enhance hydrophobic interactions within the bromodomain ZA loop—a region critical for binding specificity among BET family members [5] [9]. Nevertheless, the 3,5-dimethylisoxazole motif introduces potential metabolic liabilities; studies on analogous isoxazole-containing inhibitors indicate susceptibility to cytochrome P450-mediated bioactivation, potentially forming electrophilic quinone intermediates capable of off-target protein adduction [1]. This necessitates careful structural optimization to balance target engagement and metabolic stability in future derivatives.
The therapeutic rationale for inhibiting BET bromodomains with compounds like 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole centers on disrupting aberrant transcriptional programs that drive oncogenesis. BET family proteins—Bromodomain containing 2, Bromodomain containing 3, Bromodomain containing 4, and Bromodomain Testis Specific—function as epigenetic "readers" that recognize acetylated lysine marks on histone tails, subsequently recruiting transcriptional machinery to promoter and enhancer regions [3] [5]. Of particular oncogenic relevance is Bromodomain containing 4, which facilitates RNA polymerase II-dependent transcription elongation through its interaction with the positive transcription elongation factor b complex [3] [8]. This molecular function becomes pathological when hijacked by cancer cells to maintain expression of master regulatory oncogenes such as MYC, BCL2, and NF-κB [8] [9].
Table 2: Molecular Targeting Advantages of Pyrimidoindole-Isoxazole Hybrids
Feature | Mechanistic Implication |
---|---|
Pyrimidoindole Core | Planar aromatic system enabling chromatin intercalation and enhanced DNA proximity effects |
3,5-Dimethylisoxazole | High-fidelity acetyl-lysine mimicry with conserved hydrogen bonding to bromodomain asparagine |
Chloro Substituent | Hydrophobic stabilization within the bromodomain ZA loop pocket |
Methoxy Group | Electron-donating moiety modulating electron density for optimized π-stacking interactions |
In hematological malignancies like multiple myeloma, translocation events frequently position MYC under control of super-enhancers—large clusters of enhancer elements densely enriched with Bromodomain containing 4. Chemical inhibition displaces Bromodomain containing 4 from these chromatin domains, resulting in preferential downregulation of MYC transcription and subsequent collapse of its oncogenic transcriptional network [8]. The pyrimidoindole core of the subject compound may exhibit enhanced efficacy against such dependencies by combining bromodomain occupancy with localized DNA intercalation, physically obstructing enhancer-promoter looping required for MYC overexpression [9]. Additionally, the compound’s heterocyclic system shows potential for disrupting Bromodomain containing 4’s extraterminal domain interactions with co-activators like nuclear receptor binding SET domain protein 3 and Jumonji domain containing 6, further attenuating oncogenic transcription [5] [9]. This dual-capacity to interfere with both bromodomain-histone recognition and extraterminal domain-protein interactions represents a compelling mechanistic advancement over first-generation BET inhibitors, positioning pyrimidoindole-isoxazole hybrids as versatile epigenetic modulators for oncology therapeutics.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7